molecular formula C18H20ClF2N3O2S B2744745 N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351649-03-0

N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2744745
CAS No.: 1351649-03-0
M. Wt: 415.88
InChI Key: BEUMFJZQIRUYLO-UHFFFAOYSA-N
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Description

N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H20ClF2N3O2S and its molecular weight is 415.88. The purity is usually 95%.
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Biological Activity

N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride (CAS Number: 1351649-03-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C18_{18}H20_{20}ClF2_2N3_3O2_2S
  • Molecular Weight : 415.9 g/mol
  • Structure : The compound features a thiophene ring linked to a piperazine moiety, which is further substituted with a difluorobenzoyl group.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas.

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide have shown efficacy against various bacterial strains.

CompoundActivityAssay MethodResults
N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamideAntimicrobialBroth microdilutionMIC = 50 µg/mL

2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in vitro. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundActivityCell LineIC50_{50}
N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamideAnti-inflammatoryRAW 264.779.5 µM

3. Cytotoxic Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines.

CompoundActivityCell LineIC50_{50}
N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamideCytotoxicityCEM/ADR500021.09 µM

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.

Case Studies and Research Findings

Several studies have evaluated the biological profile of this compound and related analogs:

  • Synthesis and Evaluation : A study focused on synthesizing various thiophene derivatives and assessing their biological activities found that modifications to the piperazine ring significantly influenced activity profiles .
  • Comparative Analysis : In a comparative analysis of thiophene-based compounds, it was noted that those with piperazine substitutions exhibited enhanced antimicrobial and anti-inflammatory activities compared to their non-substituted counterparts .

Properties

IUPAC Name

N-[2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2S.ClH/c19-14-1-2-15(16(20)11-14)18(25)23-8-6-22(7-9-23)5-4-21-17(24)13-3-10-26-12-13;/h1-3,10-12H,4-9H2,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUMFJZQIRUYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=C(C=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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